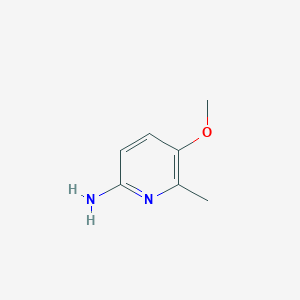

5-Methoxy-6-methylpyridin-2-amine

Description

Properties

IUPAC Name |

5-methoxy-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHJSBYUEPREHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598487 | |

| Record name | 5-Methoxy-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-83-5 | |

| Record name | 5-Methoxy-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Methoxy-6-methylpyridin-2-amine typically involves:

- Introduction of the amino group at the 2-position of the pyridine ring.

- Selective substitution of the 5-position with a methoxy group.

- Incorporation of a methyl group at the 6-position.

These transformations are achieved through nitration, halogenation, nucleophilic substitution, and catalytic hydrogenation steps, often using pyridine derivatives as starting materials.

Introduction of the 6-Methyl Group

The methyl group at position 6 can be introduced via selective alkylation or by starting from a methyl-substituted pyridine derivative. The literature suggests that starting from 6-methyl-2-aminopyridine derivatives allows for direct functionalization at the 5-position.

- Electrophilic substitution or directed ortho-metalation can be employed to install the methoxy group at the 5-position.

- Alternatively, methylation reactions using methyl iodide or methyl triflate on suitable precursors may be used to introduce the methyl group.

Microwave-Assisted Cyclization Approaches

Recent advances include microwave-assisted syntheses that facilitate rapid ring closure and functional group transformations under mild conditions:

- Microwave irradiation with reagents such as trimethyl orthoformate and acetic acid in the presence of aminotriazole-derived formamidines enables efficient synthesis of methoxy-substituted heterocycles related to pyridine derivatives.

- Reaction optimization showed that 180 °C for 30 min in acetonitrile solvent yields up to 56% of the desired methoxy-substituted product.

- This method is notable for its speed and operational simplicity, offering an alternative to traditional reflux methods requiring several hours.

Multi-Step Synthetic Routes Using Imidazo[1,2-a]pyridin-3-amine Intermediates

Some advanced synthetic routes to substituted aminopyridines involve:

- Condensation of substituted pyridin-2-amines with pyridine-2-carbaldehydes in methanol with p-toluenesulfonic acid catalysis.

- Subsequent palladium-catalyzed cross-coupling reactions to introduce aryl groups.

- Reduction and functional group interconversions to achieve the desired substitution pattern.

These methods, while more complex, allow for the synthesis of diverse substituted aminopyridine derivatives, including methoxy and methyl substitutions at specific ring positions.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-amino-5-nitropyridine | Nitration with mixed acid, 58-63 °C, 10-15 h | Not specified | Not specified | Starting nitration step |

| 2 | 2-chloro-5-nitropyridine | POCl3, DMF, reflux 2-4 h | Not specified | Not specified | Halogenation step |

| 3 | 2-methoxy-5-nitropyridine | NaOCH3 in MeOH, reflux 1-2 h | 96.49 | 98.78 | Methoxylation |

| 4 | 2-methoxy-5-aminopyridine | Pd/C hydrogenation, 60 °C, 1 h | 92.55 | 98.93 | Reduction of nitro group |

| 5 | This compound | Further methylation or starting from methylated precursor | Variable | Variable | Final target compound |

Research Findings and Considerations

- The nitration and halogenation steps require careful temperature control to avoid overreaction or decomposition.

- The methoxylation step using sodium methylate in methanol is highly efficient, yielding high purity products suitable for further transformations.

- Catalytic hydrogenation with Pd/C is effective for reducing nitro groups to amines without affecting other sensitive substituents.

- Microwave-assisted methods provide a promising alternative for faster synthesis but may require specialized equipment.

- The choice of starting materials (e.g., methyl-substituted aminopyridines) can streamline the synthesis by reducing the number of steps.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-6-methylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-hydroxy-6-methylpyridin-2-amine.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: 5-Hydroxy-6-methylpyridin-2-amine.

Reduction: 5-Methoxy-6-methylpiperidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Methoxy-6-methylpyridin-2-amine is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it suitable for probing the active sites of certain enzymes.

Medicine: Its ability to interact with biological targets can be exploited to design drugs with specific therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The methoxy and methyl groups on the pyridine ring can influence its binding affinity to enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Methoxy-6-methylpyridin-2-amine with analogous pyridine and pyrimidine derivatives, focusing on structural features, substituent positions, and physicochemical properties:

Key Observations:

Substituent Position and Reactivity: The 2-amine group in the target compound facilitates hydrogen bonding at the pyridine ring’s ortho position, which is critical for interactions in drug-receptor binding. In contrast, 3-amine derivatives (e.g., 6-Methoxy-5-methylpyridin-3-amine) exhibit different electronic distributions, altering their solubility and reactivity . Phenyl vs.

Pyridine vs. Pyrimidine Cores :

- Pyrimidine derivatives like 4,6-Dichloro-5-methoxypyrimidine () feature two nitrogen atoms in the aromatic ring, increasing hydrogen-bonding capacity and electrophilicity. This makes them suitable for nucleophilic substitution reactions, unlike pyridine-based compounds .

Synthetic Accessibility :

- The target compound and its analogs (e.g., 6-Methoxy-5-methylpyridin-3-amine) are typically synthesized via nucleophilic substitution or cross-coupling reactions. However, pyrimidine derivatives often require harsher conditions due to their electron-deficient rings .

Biological Activity

5-Methoxy-6-methylpyridin-2-amine is a heterocyclic organic compound that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₉N₁O

- Molecular Weight : 139.15 g/mol

- Structure : Characterized by a methoxy group at the 5-position and a methyl group at the 6-position of the pyridine ring.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It functions by inhibiting protein synthesis and disrupting nucleic acid production, which leads to bacterial cell death .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Anticancer Properties : The compound has been studied for its ability to inhibit fibroblast growth factor receptors (FGFRs), leading to the suppression of tumor growth and induction of apoptosis in cancer cells.

Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Enterococcus faecalis | 62.5 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.25 |

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 30% at concentrations of 10–50 μM.

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of pyridine highlighted that this compound exhibited superior antimicrobial activity compared to traditional antibiotics like ciprofloxacin, particularly against MRSA strains .

- Cancer Research : In a preclinical model, administration of this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for 5-Methoxy-6-methylpyridin-2-amine, and how can reaction yields be maximized?

- Methodological Answer : The synthesis of this compound can be optimized using regioselective substitution or condensation reactions. Key steps include:

- Starting Materials : Use halogenated pyridine precursors (e.g., 5-bromo-6-methylpyridin-2-amine) for methoxy group introduction via nucleophilic aromatic substitution.

- Catalysts : Employ copper(I) iodide or palladium catalysts for cross-coupling reactions to enhance regioselectivity .

- Reaction Conditions : Maintain temperatures between 80–120°C in polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography. Reducing side products (e.g., N-oxides) requires inert atmospheres and controlled stoichiometry .

Table 1 : Comparison of Synthetic Methods

| Method | Starting Material | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 5-Bromo-6-methylpyridin-2-amine | CuI | 72 | |

| Cross-Coupling | 6-Methylpyridin-2-amine | Pd(PPh₃)₄ | 65 |

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Comprehensive characterization involves:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect signals at δ 2.3 ppm (methyl group, singlet) and δ 3.8 ppm (methoxy group, singlet). Aromatic protons typically appear between δ 6.5–7.5 ppm .

- ¹³C NMR : Methoxy carbons resonate at δ 55–60 ppm, while pyridine ring carbons appear at δ 110–160 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 152.18 g/mol) via ESI-MS or GC-MS. Fragmentation patterns should align with pyridine derivatives .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictory bioactivity data often arise from:

- Assay Variability : Standardize conditions (e.g., pH, temperature) and use positive controls (e.g., known enzyme inhibitors) .

- Impurity Profiling : Quantify byproducts (e.g., N-oxides) via HPLC-MS and correlate with bioactivity trends .

- Structural Confirmation : Validate compound identity using single-crystal X-ray diffraction (SHELX programs recommended for structure refinement) .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to rule out non-specific effects at high concentrations .

Q. How can computational modeling predict the reactivity or interaction mechanisms of this compound with biological targets?

- Methodological Answer : Computational approaches include:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyridine ring .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding interactions with enzymes (e.g., kinases or cytochrome P450). Focus on hydrogen bonding with the methoxy and amino groups .

- MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation models, 100 ns trajectories) .

Table 2 : Key Interaction Sites in this compound

| Functional Group | Predicted Role in Binding | Example Target |

|---|---|---|

| Methoxy (-OCH₃) | Hydrogen bond acceptor | Kinase ATP pocket |

| Amino (-NH₂) | Hydrogen bond donor | DNA topoisomerase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.